molecular formula C20H31N3O4 B4542377 2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide

2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide

Cat. No. B4542377
M. Wt: 377.5 g/mol
InChI Key: LXDZXHGOLZXOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide" often involves intricate reactions. For instance, compounds with similar structures have been synthesized through reactions involving aromatic nucleophilic substitution and subsequent reactions with various agents to form the desired hydrazine derivatives (Liaw et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing detailed insights into their crystalline forms and bonding. Such analyses show that these molecules can form dimers linked by intermolecular hydrogen bonds, highlighting the importance of non-covalent interactions in their structural integrity (Zou Xia, 2001).

Chemical Reactions and Properties

Reactions of similar compounds with difunctional nucleophiles have shown that the nature of ester moieties significantly affects the direction of reactions, leading to various derivatives. This illustrates the chemical versatility and reactivity of such molecules, enabling the synthesis of a wide range of products (Gein et al., 2004).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, glass transition temperatures, and thermal stability, have been extensively studied. These studies reveal that many of these compounds are noncrystalline and readily soluble in polar solvents, with high thermal stability, which is crucial for their potential applications in various fields (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of compounds within this class have been explored through reactions with hydrazine and other agents, yielding a variety of derivatives. These reactions not only demonstrate the compounds' reactivity but also their potential utility in synthesizing new materials with desired chemical functionalities (Gergely & Kollár, 2017).

properties

IUPAC Name

1-[(4-tert-butylcyclohexanecarbonyl)amino]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-20(2,3)14-8-6-13(7-9-14)18(24)22-23-19(25)21-16-11-10-15(26-4)12-17(16)27-5/h10-14H,6-9H2,1-5H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDZXHGOLZXOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
Reactant of Route 6
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2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide

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